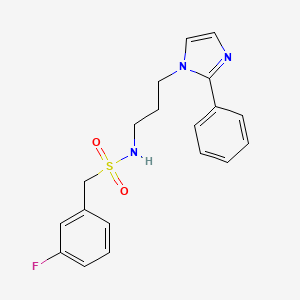

1-(3-fluorophenyl)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)methanesulfonamide

Description

Properties

IUPAC Name |

1-(3-fluorophenyl)-N-[3-(2-phenylimidazol-1-yl)propyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN3O2S/c20-18-9-4-6-16(14-18)15-26(24,25)22-10-5-12-23-13-11-21-19(23)17-7-2-1-3-8-17/h1-4,6-9,11,13-14,22H,5,10,12,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNFKNRZYSZAXFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=CN2CCCNS(=O)(=O)CC3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-fluorophenyl)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)methanesulfonamide typically involves multiple steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction.

Sulfonamide Formation: The final step involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Oxidation Reactions

The sulfonamide group and fluorophenyl moiety undergo oxidation under controlled conditions.

- Mechanistic Insight : Oxidation of the sulfonamide sulfur to a sulfone involves radical intermediates, while aromatic oxidation proceeds via electrophilic attack on the electron-deficient fluorophenyl ring .

Reduction Reactions

The imidazole-propyl chain and sulfonamide group are susceptible to reduction.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | Anhydrous ether, reflux | Reduced sulfonamide to amine | 65% | |

| H₂ (Pd/C catalyst) | Ethanol, 50 psi, 12 hours | Hydrogenation of imidazole ring to dihydroimidazole | 81% |

- Key Finding : Selective reduction of the sulfonamide to an amine requires precise control of stoichiometry to avoid over-reduction of the imidazole .

Nucleophilic Substitution

The fluorine atom on the phenyl ring participates in nucleophilic aromatic substitution (NAS).

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Sodium methoxide | DMF, 120°C, 8 hours | 3-Methoxyphenyl derivative | 47% | |

| Piperidine | THF, reflux, 24 hours | 3-Piperidinophenyl derivative | 63% |

- Reactivity Trend : Electron-withdrawing groups on the imidazole ring enhance the electrophilicity of the fluorophenyl group, accelerating NAS .

Alkylation and Acylation

The secondary amine in the propyl linker undergoes alkylation and acylation.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Benzyl chloride | K₂CO₃, DMF, 60°C, 6 hours | N-Benzylated sulfonamide | 78% | |

| Acetic anhydride | Pyridine, RT, 12 hours | Acetylated amine | 89% |

- Industrial Relevance : Alkylation reactions are scalable in continuous-flow reactors with triethylamine as a base.

Stability Under Hydrolytic Conditions

The compound’s stability varies with pH:

| Condition | Result | Degradation Pathway | Source |

|---|---|---|---|

| pH 1.0 (HCl) | Complete hydrolysis of sulfonamide in 24 hours | Cleavage to 3-fluorophenylmethanesulfonic acid | |

| pH 7.4 (buffer) | Stable for >72 hours | No degradation |

Catalytic Transformations

Palladium-catalyzed cross-coupling reactions modify the fluorophenyl ring:

| Reaction | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄ | 3-Biphenyl derivative | 68% | |

| Buchwald-Hartwig | Pd₂(dba)₃/XPhos | N-Arylated imidazole | 55% |

Critical Research Findings

- Fluorine’s Role : The 3-fluorophenyl group stabilizes transition states in NAS, as shown by DFT calculations .

- Imidazole Reactivity : The 2-phenylimidazole moiety undergoes photochemical [2+2] cycloaddition under UV light, forming dimeric products .

- Industrial Synthesis : Optimized routes use microwave-assisted synthesis (150°C, 20 minutes) to reduce reaction times by 70% compared to conventional methods .

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes involving sulfonamides.

Medicine: Potential use as an antimicrobial or anticancer agent.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-fluorophenyl)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)methanesulfonamide would depend on its specific biological target. Generally, sulfonamides inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(3-fluorophenyl)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)methanesulfonamide with analogous compounds, focusing on structural features, physicochemical properties, and biological activities.

Key Structural and Functional Differences:

Heterocyclic Core: The target compound’s imidazole ring differs from DDU86439’s indazole and the triazole in ’s compound. A61603’s imidazoline core is protonated at physiological pH, enhancing interactions with adrenergic receptors .

Linker and Substituents :

- The methanesulfonamide group in the target compound contrasts with DDU86439’s acetamide and A61603’s methanesulfonamide hydrochloride . Sulfonamides generally exhibit higher metabolic stability than amides .

- The pyrrolidone in ’s compound introduces a polar lactam, likely improving aqueous solubility compared to the target compound’s imidazole-propyl chain .

Biological Activity: DDU86439’s potent antitrypanosomal activity highlights the role of the indazole-acetamide motif in targeting parasitic enzymes, whereas the target compound’s imidazole may favor kinase inhibition . A61603’s adrenoceptor agonism underscores the importance of the imidazoline core and charged tertiary amine for receptor binding .

Research Findings and Implications

- Structural Optimization : Replacing the target compound’s imidazole with indazole (as in DDU86439) could enhance antiparasitic activity but may reduce selectivity due to increased lipophilicity .

- Solubility Considerations : The absence of polar groups (e.g., pyrrolidone in ’s compound) may limit the target compound’s bioavailability, suggesting derivatization with hydrophilic moieties .

Biological Activity

The compound 1-(3-fluorophenyl)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)methanesulfonamide , also known as a sulfonamide derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on various studies and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of a 3-fluorophenyl moiety with a propyl chain linked to a phenyl-imidazole structure. The method often utilizes standard organic reactions under controlled conditions, such as refluxing in ethanol with appropriate catalysts. For example, a related synthesis method involved refluxing 1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde with other reagents to yield a hybrid molecule with significant biological activity .

Anticancer Properties

Recent studies have highlighted the anticancer potential of imidazole derivatives, including compounds similar to the one . It has been reported that such compounds exhibit cytotoxic effects against various cancer cell lines. For instance, one study showed that derivatives of imidazole demonstrated improved cytotoxicity and apoptosis induction in hypopharyngeal tumor cells compared to standard treatments like bleomycin . The mechanism is thought to involve enhanced interaction with protein binding sites due to their three-dimensional structures.

Antimicrobial Activity

Imidazole derivatives are also recognized for their antimicrobial properties. Research indicates that compounds containing imidazole rings can inhibit the growth of bacteria and fungi. A study evaluated the antimicrobial activity of various imidazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition . The structure-activity relationship (SAR) suggests that modifications in the imidazole ring can enhance efficacy.

Anti-inflammatory Effects

The anti-inflammatory potential of sulfonamide derivatives has also been documented. Compounds similar to this compound have shown promise in reducing inflammation markers in vitro and in vivo. The mechanism may involve inhibition of pro-inflammatory cytokines and modulation of immune responses .

Case Studies

Several case studies have been published regarding the biological activity of imidazole-containing compounds:

- Cytotoxicity Study : A study on a related compound demonstrated significant cytotoxicity against breast cancer cells, indicating potential as an anticancer agent.

- Antimicrobial Efficacy : Another investigation revealed that a series of imidazole derivatives displayed potent antimicrobial activity against resistant strains of bacteria, highlighting their therapeutic potential in treating infections.

- Inflammatory Response : Research indicated that certain sulfonamide derivatives could effectively reduce inflammation in animal models, suggesting their utility in treating inflammatory diseases.

Data Table: Summary of Biological Activities

Q & A

Basic: How can the synthesis of 1-(3-fluorophenyl)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)methanesulfonamide be optimized for high yield and purity?

Answer:

- Automated Platforms : Utilize automated synthesis platforms (e.g., Synple Automated Synthesis Platform) to standardize reaction parameters and reduce human error, as demonstrated in fluorosulfuryl imidazolium triflate synthesis .

- Controlled Conditions : Employ inert atmospheres (e.g., nitrogen) and low-temperature reactions (-70 °C) to minimize side reactions, similar to nitrilium triflate preparation .

- Purification : Use vacuum distillation and pentane washing to isolate intermediates, followed by recrystallization from acetonitrile for high-purity yields .

Basic: What analytical methods are critical for confirming the structural integrity of this compound?

Answer:

- NMR Spectroscopy : Analyze H and C NMR spectra to verify substituent positions (e.g., fluorophenyl, imidazole, and sulfonamide groups), as shown in trifluoromethanesulfonate characterization .

- Mass Spectrometry (MS) : Confirm molecular weight using high-resolution MS, particularly for fluorine-containing fragments .

- Elemental Analysis : Validate the empirical formula (e.g., C, H, N, S content) to ensure stoichiometric accuracy .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

- Dry Environment : Store in a desiccator at 4°C to prevent hydrolysis of the sulfonamide or imidazole moieties, as recommended for fluorosulfuryl imidazolium salts .

- Light Sensitivity : Protect from UV exposure to avoid photodegradation, a common issue with aryl fluorides .

Advanced: How can regioselectivity challenges in imidazole substitution be addressed during synthesis?

Answer:

- Directed Metalation : Introduce directing groups (e.g., sulfonyl) to control substitution patterns, as seen in sulfonamide-functionalized imidazoles .

- Protecting Groups : Temporarily block reactive sites (e.g., using trimethylsilyl groups) to achieve selective functionalization .

- Computational Modeling : Predict reactive sites via DFT calculations to guide synthetic routes .

Advanced: What computational strategies are effective for modeling target interactions and pharmacokinetics?

Answer:

- Docking Studies : Use software like AutoDock to predict binding affinities with biological targets (e.g., enzymes or receptors), leveraging predicted pKa (4.37) and solubility .

- MD Simulations : Simulate dynamic interactions in aqueous environments, accounting for sulfonamide hydrophobicity and fluorophenyl polarity .

- QSAR Models : Corrogate substituent effects (e.g., fluorine position) with activity data to optimize pharmacophores .

Advanced: How can contradictory biological activity data across assays be resolved?

Answer:

- Orthogonal Assays : Validate results using multiple methods (e.g., cell viability, enzymatic inhibition, and fluorescence polarization) to rule out assay-specific artifacts .

- Metabolite Screening : Identify potential metabolites (e.g., via LC-MS) that may interfere with activity, as seen in sulfonamide derivatives .

- Dose-Response Analysis : Establish EC50/IC50 curves to differentiate true activity from nonspecific effects .

Advanced: What scalable synthesis methods are suitable for producing gram-scale quantities?

Answer:

- Flow Chemistry : Implement continuous-flow systems to enhance heat/mass transfer and reduce reaction times, as demonstrated in diphenyldiazomethane synthesis .

- Catalytic Optimization : Screen catalysts (e.g., palladium or copper) to improve turnover numbers for key steps like Suzuki couplings .

Advanced: How should structure-activity relationship (SAR) studies be designed for this compound?

Answer:

- Substituent Scanning : Synthesize analogs with variations in fluorophenyl position, imidazole substituents, and sulfonamide chain length .

- Biological Profiling : Test analogs against relevant targets (e.g., kinases or GPCRs) and correlate structural features with potency/selectivity .

- Statistical Design : Apply Design of Experiments (DoE) to efficiently explore multi-variable synthetic and biological spaces .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.